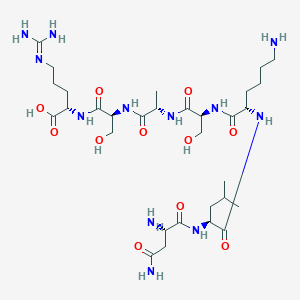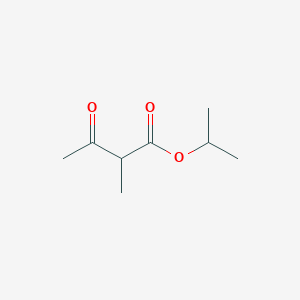![molecular formula C10H11Cl2NO2 B14180257 Methyl 4-[bis(chloromethyl)amino]benzoate CAS No. 922499-00-1](/img/structure/B14180257.png)
Methyl 4-[bis(chloromethyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[bis(chloromethyl)amino]benzoate is an organic compound with the molecular formula C10H11Cl2NO2 It is a derivative of benzoic acid and is characterized by the presence of bis(chloromethyl)amino and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-[bis(chloromethyl)amino]benzoate can be synthesized through a multi-step process starting from 4-aminobenzoic acid. The general synthetic route involves the following steps:
Esterification: 4-aminobenzoic acid is esterified with methanol in the presence of a catalyst such as sulfuric acid to form methyl 4-aminobenzoate.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route as described above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This involves precise control of temperature, pressure, and the use of high-purity reagents.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[bis(chloromethyl)amino]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bis(chloromethyl) groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary or tertiary amine derivative.
Aplicaciones Científicas De Investigación
Methyl 4-[bis(chloromethyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 4-[bis(chloromethyl)amino]benzoate involves its interaction with nucleophiles due to the presence of reactive bis(chloromethyl) groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-aminobenzoate: A precursor in the synthesis of methyl 4-[bis(chloromethyl)amino]benzoate.
Methyl 4-(chloromethyl)benzoate: Another derivative of benzoic acid with a single chloromethyl group.
Uniqueness
This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Propiedades
Número CAS |
922499-00-1 |
|---|---|
Fórmula molecular |
C10H11Cl2NO2 |
Peso molecular |
248.10 g/mol |
Nombre IUPAC |
methyl 4-[bis(chloromethyl)amino]benzoate |
InChI |
InChI=1S/C10H11Cl2NO2/c1-15-10(14)8-2-4-9(5-3-8)13(6-11)7-12/h2-5H,6-7H2,1H3 |
Clave InChI |
HFBCCKDIHAGFMM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)N(CCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]oxy}pyridine](/img/structure/B14180177.png)



![(1R,5R)-1-(3,4-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14180202.png)
![{[2-(Cyclohexylmethyl)-4-methylpent-1-en-3-yl]oxy}(triethyl)silane](/img/structure/B14180204.png)


![(2-Fluoro-1,4-phenylene)bis[(2-fluorophenyl)methanone]](/img/structure/B14180234.png)

![N-[2-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14180243.png)
![1-[2-Oxo-2-(1,3-thiazol-2-yl)ethyl]pyridin-1-ium iodide](/img/structure/B14180247.png)


